Flumatinib

説明

Flumatinib is a novel, oral breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor . It has demonstrated manageable safety and promising efficacy in patients with newly diagnosed chronic phase chronic myeloid leukemia (CML-CP) .

Synthesis Analysis

Flumatinib mesylate, a 3-substituted picolinamide derivative structurally similar to imatinib mesylate, was prepared . The compound was characterized by infrared, ultraviolet, NMR, and electrospray ionization–mass spectra together with x-ray crystal structure analysis .

Molecular Structure Analysis

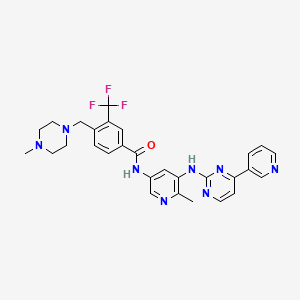

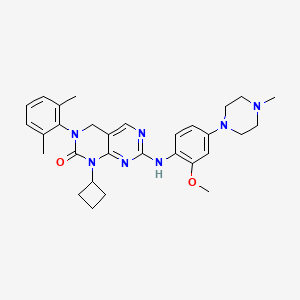

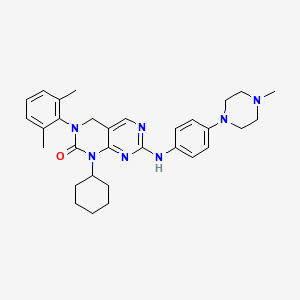

Flumatinib has a molecular formula of C29H29F3N8O . Molecular modeling of flumatinib docked to the KIT kinase domain suggested a special mechanism underlying the capability of flumatinib to overcome the drug-resistance conferred by activation loop mutations .

Chemical Reactions Analysis

Flumatinib has been shown to inhibit the wild-type forms of BCR-ABL, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (SCFR; c-Kit) and forms of these proteins with certain point mutations .

Physical And Chemical Properties Analysis

Flumatinib has a molecular weight of 562.6 g/mol . It is a small molecule and belongs to the class of organic compounds known as pyridinylpyrimidines .

科学的研究の応用

Treatment of Acute Lymphoblastic Leukemia (ALL)

Flumatinib has been used in the treatment of Ph/BCR-ABL1-positive Acute Lymphoblastic Leukemia (ALL) in adults . A Phase II study of Flumatinib with chemotherapy for newly diagnosed Ph/BCR-ABL1-positive ALL showed promising results . The study demonstrated that Flumatinib, a second-generation Tyrosine kinase inhibitor (TKI), resulted in a better response rate and survival compared to the first-generation .

Treatment of Chronic Myeloid Leukemia (CML)

Flumatinib has shown effectiveness in the treatment of Chronic Myeloid Leukemia (CML) . A retrospective study showed that Flumatinib as a first-line therapy demonstrated statistically significant increases in early molecular response (EMR), major molecular response (MMR), and deep molecular response (DMR) at various milestones compared to imatinib .

Safety and Adverse Effects

The safety and adverse effects of Flumatinib have been studied extensively. It has been found that the incidence of adverse events was lower in the Flumatinib group, as evidenced by higher event-free survival (EFS) rates and a lower medication switching rate . Adverse events commonly associated with Flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic adverse event .

Post-line Therapy

Flumatinib has been used as a post-line therapy, showing significant effectiveness. A significant proportion of patients achieved EMR at 3 months, while 71.9% achieved MMR at 12 months when treated with Flumatinib . The early conversion group exhibited higher rates of molecular response and demonstrated superior overall survival (OS), progression-free survival (PFS), and EFS at the 12-month mark compared to the late conversion group .

作用機序

Flumatinib inhibits the wild-type forms of BCR-ABL, PDGFR, and c-Kit and forms of these proteins with certain point mutations . This results in the inhibition of both BCR-ABL-, PDGFR- and c-Kit-mediated signal transduction pathways, and the proliferation of tumor cells in which these kinases are overexpressed .

Safety and Hazards

Adverse events (AEs) commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic AE . The drug-related AEs associated with both treatments were primarily low-grade and tolerable events .

将来の方向性

Flumatinib exhibited notable efficacy and safety as a therapeutic option for patients with chronic phase CML, whether utilized as a first-line or post-line treatment . In comparison to imatinib, initial administration of flumatinib resulted in more profound and expeditious molecular responses . The utilization of flumatinib as a post-line therapeutic approach during the early stage of treatment exhibits a favorable influence on patient prognosis .

特性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCJYEYYYGBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237779 | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

895519-90-1 | |

| Record name | Flumatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flumatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4009Y24AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary molecular target of Flumatinib?

A: Flumatinib primarily targets the breakpoint cluster region-abelson (BCR-ABL1) tyrosine kinase, a constitutively active enzyme frequently implicated in chronic myeloid leukemia (CML) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit) [, ].

Q2: How does Flumatinib inhibit BCR-ABL1 kinase activity?

A: Flumatinib acts as a tyrosine kinase inhibitor, specifically targeting the ATP-binding site of BCR-ABL1. This competitive binding prevents ATP from binding, thereby blocking the kinase's ability to phosphorylate downstream signaling molecules [, , ].

Q3: What are the downstream consequences of BCR-ABL1 inhibition by Flumatinib?

A: By inhibiting BCR-ABL1, Flumatinib disrupts key signaling pathways involved in cell proliferation, survival, and differentiation of leukemia cells. This ultimately leads to the inhibition of leukemic cell growth and promotes apoptosis [, , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q4: What is the molecular formula and weight of Flumatinib?

A: The molecular formula of Flumatinib is C28H28F3N7O2, and its molecular weight is 547.57 g/mol [].

Q5: Is there any spectroscopic data available for Flumatinib?

A: Yes, Flumatinib has been characterized using infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and electrospray ionization-mass spectrometry (ESI-MS) techniques [].

Q6: Are there different crystal forms of Flumatinib, and do they impact its stability or application?

A: Research indicates the existence of different crystal forms of Flumatinib mesylate, notably crystal form C. This specific form exhibits enhanced stability and solubility compared to other forms, potentially influencing its formulation and bioavailability [, ].

Q7: Does Flumatinib possess any catalytic properties?

A: Flumatinib is not known to exhibit catalytic properties. It primarily functions as an inhibitor of tyrosine kinases, specifically BCR-ABL1, PDGFR, and c-Kit [, , ].

Q8: Have computational chemistry approaches been employed to study Flumatinib?

A: Yes, molecular modeling studies have been conducted to investigate the binding interactions between Flumatinib and the kinase domain of KIT. These simulations provide insights into the structural basis for Flumatinib's ability to overcome drug resistance conferred by specific mutations in the activation loop of KIT [].

Q9: Are there specific structural modifications of Flumatinib that impact its activity or selectivity?

A: While specific structure-activity relationship (SAR) studies for Flumatinib are limited in the provided research, it is known that the trifluoromethyl and pyridine groups play a role in its enhanced activity against BCR-ABL1 compared to Imatinib. Further research is needed to fully elucidate the impact of specific structural modifications on its activity and selectivity profile [, ].

Q10: What is the pharmacokinetic profile of Flumatinib?

A: Studies in patients with CML-CP revealed that Flumatinib reaches maximum plasma concentration (Cmax) approximately 2 hours after oral administration. It exhibits a slow elimination with a mean apparent terminal half-life (t1/2) ranging from 16.0 to 16.9 hours [].

Q11: Does Flumatinib show dose-proportional pharmacokinetics?

A: Yes, Flumatinib demonstrates dose-proportional pharmacokinetics for both Cmax and area under the curve (AUC) following single and multiple doses of 400 mg and 600 mg in patients with CML-CP [].

Q12: How does Flumatinib distribute in the body?

A: While detailed distribution studies are limited in the provided research, analysis of Flumatinib and its metabolites in various biological matrices (plasma, urine, feces) suggests distribution to different tissues [, ]. Further research is needed to fully characterize its tissue distribution profile.

Q13: What are the primary metabolic pathways of Flumatinib?

A: Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of various metabolites [, ].

Q14: Does Flumatinib exhibit drug-drug interactions?

A: Yes, in vitro and in vivo studies indicate that Flumatinib metabolism is primarily mediated by CYP3A4. Therefore, co-administration with CYP3A4 inhibitors, such as erythromycin, cyclosporine, voriconazole, and isavuconazole, can significantly increase Flumatinib plasma concentrations [, ].

Q15: Has Flumatinib demonstrated efficacy in preclinical models of CML?

A: Yes, Flumatinib has shown promising in vitro and in vivo activity against various BCR-ABL1-positive cell lines and animal models of CML, including those resistant to Imatinib or Sunitinib [].

Q16: What is the clinical efficacy of Flumatinib in CML patients?

A: Numerous clinical trials and real-world studies have demonstrated that Flumatinib exhibits significant efficacy in patients with CML-CP, both as a first-line therapy and in those resistant or intolerant to prior TKI therapies [, , , , , , , , , , , , , , , ].

Q17: Has Flumatinib been evaluated in other hematological malignancies?

A: Research indicates that Flumatinib is also being investigated for its therapeutic potential in other hematological malignancies, including Ph-positive acute lymphoblastic leukemia (ALL) [, , , ]. Preliminary results suggest promising efficacy in this patient population.

Q18: Are there known mechanisms of resistance to Flumatinib?

A: While Flumatinib demonstrates efficacy in CML patients resistant to Imatinib or other TKIs, the emergence of acquired resistance remains a concern. Although specific resistance mechanisms are not extensively discussed in the provided research, the potential for mutations within the BCR-ABL1 kinase domain, particularly the T315I mutation, could contribute to Flumatinib resistance [, , , ].

Q19: Are there publicly available resources for further research on Flumatinib?

A19: Information regarding Flumatinib, such as clinical trial data (e.g., NCT02204644, NCT04591197), can be accessed through platforms like ClinicalTrials.gov. Additionally, scientific databases like PubMed and Semantic Scholar provide access to published research articles on Flumatinib.

Q20: When was Flumatinib first approved for the treatment of CML?

A: Flumatinib received its first approval for the treatment of CML-CP in China in 2019 [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)